![molecular formula C9H27B3O6Sn3 B14248855 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) CAS No. 252228-36-7](/img/structure/B14248855.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) typically involves the reaction of trioxatriborinane with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include boronic acids and stannic oxides.
Reduction: The major products are boranes and stannanes.
Substitution: The products depend on the nucleophile used but generally include substituted boron and tin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
The compound has potential applications in biology, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and imaging.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique properties may allow it to target specific pathways in diseases, offering new avenues for treatment.
Industry
In the industrial sector, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is being investigated for its use in materials science. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and the production of advanced materials.
Mécanisme D'action
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) involves its interaction with molecular targets through its boron and tin centers. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound can bind to enzymes and receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3,5-Trioxane]tris(trimethylstannane): Similar in structure but lacks the boron atoms.
[1,3,5-Trioxaborinane]tris(trimethylstannane): Contains boron but has a different arrangement of atoms.
[1,3,5-Trioxane]tris(triphenylstannane): Similar framework but with triphenylstannane groups instead of trimethylstannane.
Uniqueness
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is unique due to its combination of boron and tin atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
252228-36-7 |
|---|---|
Formule moléculaire |
C9H27B3O6Sn3 |
Poids moléculaire |
619.9 g/mol |
Nom IUPAC |
[4,6-bis(trimethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-trimethylstannane |
InChI |
InChI=1S/9CH3.B3O6.3Sn/c;;;;;;;;;4-1-7-2(5)9-3(6)8-1;;;/h9*1H3;;;;/q;;;;;;;;;-3;3*+1 |
Clé InChI |
ZEVHZSMASVVUHA-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)O[Sn](C)(C)C)O[Sn](C)(C)C)O[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
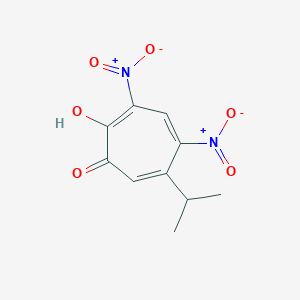
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

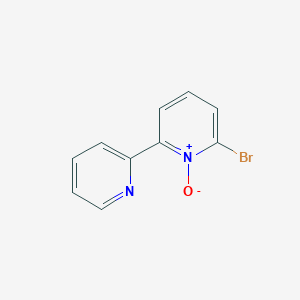
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
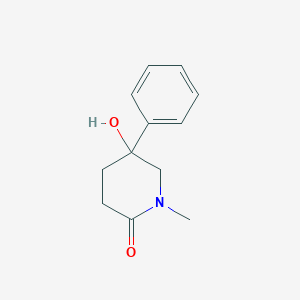
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
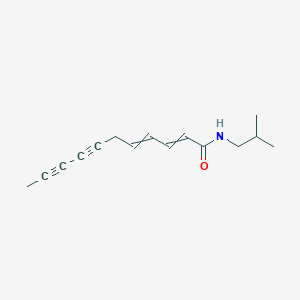
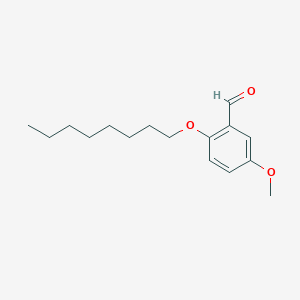

![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
